N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine is a compound that features a trichloroethoxycarbonyl group and a trimethoxytrityl group attached to the amino acid L-cysteine. This compound is primarily used in organic synthesis, particularly in the protection of functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using 2,2,2-trichloroethyl chloroformate, forming the trichloroethoxycarbonyl (Troc) group.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using trimethoxytrityl chloride, forming the trimethoxytrityl (Trt) group.
The reaction conditions for these steps generally involve the use of a base such as pyridine or aqueous sodium hydroxide at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Troc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Troc Group: Zinc in the presence of acetic acid or electrolysis can be used to remove the Troc group.
Deprotection of Trt Group: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Trt group.
Major Products Formed
The major products formed from these reactions are the deprotected L-cysteine derivatives, which can then be further modified or used in subsequent synthetic steps .
Scientific Research Applications
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine has several scientific research applications:
Organic Synthesis: It is used as a protecting group for amino and thiol groups in the synthesis of peptides and other complex molecules.
Biological Studies: The compound is used in the study of protein structure and function by protecting specific functional groups during chemical modifications.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds where protection of functional groups is necessary to achieve the desired chemical transformations.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine involves the protection of functional groups. The Troc group protects the amino group by forming a stable carbamate linkage, while the Trt group protects the thiol group by forming a stable trityl ether linkage . These protecting groups can be selectively removed under specific conditions, allowing for controlled chemical modifications of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-cysteine: This compound uses a tert-butoxycarbonyl (Boc) group for amino protection and is commonly used in peptide synthesis.
N-(9-Fluorenylmethoxycarbonyl)-L-cysteine: This compound uses a fluorenylmethoxycarbonyl (Fmoc) group for amino protection and is also widely used in peptide synthesis.
Uniqueness
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine is unique due to the combination of the Troc and Trt protecting groups, which offer specific advantages in terms of stability and ease of removal under mild conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C28H28Cl3NO7S |
---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
(2R)-2-(2,2,2-trichloroethoxycarbonylamino)-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C28H28Cl3NO7S/c1-36-21-10-4-18(5-11-21)28(19-6-12-22(37-2)13-7-19,20-8-14-23(38-3)15-9-20)40-16-24(25(33)34)32-26(35)39-17-27(29,30)31/h4-15,24H,16-17H2,1-3H3,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChI Key |
BBBQMRKSGXWQKT-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.